REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:10])=O)=[N:6][CH:7]=1.[N:11]1([CH2:17][CH2:18][OH:19])[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([N:14]2[CH2:15][CH2:16][N:11]([CH2:17][CH2:18][OH:19])[CH2:12][CH2:13]2)=[O:10])=[N:6][CH:7]=1
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=NC1)C(=O)O
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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N1(CCNCC1)CCO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After the removal of solvent
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Type
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CUSTOM
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Details
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the residue was triturated in hexane-Et2O (5:1 v/v)
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Type
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FILTRATION
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Details
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the white solid filtered (1.0 g, 65%)
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Name
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Type
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product
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Smiles
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BrC=1C=CC(=NC1)C(=O)N1CCN(CC1)CCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |